Cas no 290829-24-2 (2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide)

2-Chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 2-position and a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety. This structure confers potential utility in agrochemical and pharmaceutical research, particularly as an intermediate or active ingredient in pest control or medicinal applications. The presence of both chloro and thiazole groups enhances its reactivity and binding affinity, making it suitable for targeted synthesis. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound exhibits stability under standard storage conditions, ensuring reliable performance in experimental settings. Analytical methods for its characterization, such as HPLC and NMR, are well-established, supporting quality control in industrial and academic research.
2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide structure
290829-24-2 structure
商品名:2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide
CAS番号:290829-24-2
MF:C16H10Cl2N2OS
メガワット:349.234400272369
CID:6382097
PubChem ID:803537

2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide
    • 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
    • Benzamide, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]-
    • 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
    • Z29592553
    • 290829-24-2
    • AKOS001030162
    • MLS-0425574.0001
    • F0098-0277
    • CHEMBL1318130
    • インチ: 1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21)
    • InChIKey: HMOGAMOTTBCNRP-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=CC=C(Cl)C=C2)=CS1)(=O)C1=CC=CC=C1Cl

計算された属性

  • せいみつぶんしりょう: 347.9890895g/mol
  • どういたいしつりょう: 347.9890895g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

  • 密度みつど: 1.453±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.81±0.50(Predicted)

2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0098-0277-20μmol
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0098-0277-2mg
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0098-0277-50mg
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0098-0277-20mg
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0098-0277-4mg
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0098-0277-25mg
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0098-0277-75mg
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0098-0277-15mg
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0098-0277-30mg
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F0098-0277-2μmol
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
290829-24-2 90%+
2μmol
$57.0 2023-07-28

2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide 関連文献

2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Introduction to 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 290829-24-2)

2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 290829-24-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of multiple chloro substituents and a thiazole ring suggests a high degree of reactivity, making it a valuable candidate for further exploration in drug discovery.

The structural framework of 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide consists of a benzamide moiety linked to a thiazole ring, which is further substituted with a 4-chlorophenyl group. This particular arrangement of functional groups enhances the molecule's potential to interact with biological targets, thereby opening avenues for therapeutic intervention.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities. The thiazole ring, in particular, is known for its presence in numerous bioactive molecules, including antibiotics and antifungals. The incorporation of chloro substituents into this framework further modulates the electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Current research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in designing novel therapeutic agents. The compound 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide exemplifies this principle, as its structure allows for multiple points of interaction with biological targets. This flexibility makes it an attractive scaffold for developing new drugs targeting various diseases.

One of the most compelling aspects of 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide is its potential as an intermediate in the synthesis of more complex molecules. The presence of reactive sites such as the amide bond and the chloro groups provides opportunities for further functionalization. This capability is crucial in drug development pipelines, where intermediates often serve as building blocks for final therapeutic agents.

The synthesis of 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The precise control over reaction conditions is essential to achieve high yields and purity. Advances in synthetic methodologies have enabled chemists to optimize these processes, making the production of such complex molecules more efficient and scalable.

In terms of biological activity, preliminary studies on derivatives of thiazole-containing compounds have shown promising results in various therapeutic areas. For instance, some derivatives have demonstrated anti-inflammatory and antimicrobial properties. While the exact activity profile of 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide remains to be fully elucidated, its structural features suggest potential applications in these areas.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and interactions of small molecules with biological targets. By leveraging these tools, researchers can gain insights into how 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide might interact with proteins and enzymes relevant to disease pathways.

Ethical considerations are also paramount in pharmaceutical research. The development of new drugs must be conducted with an emphasis on safety and efficacy. The use of computational models helps mitigate risks by predicting potential side effects before experimental testing begins. This approach aligns with the broader goals of precision medicine, where treatments are tailored to individual patients based on their unique biological profiles.

The future directions for research on 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide are multifaceted. Further investigation into its biological activity will be crucial in determining its therapeutic potential. Additionally, exploring its role as an intermediate in drug synthesis could lead to novel therapeutic agents targeting various diseases.

In conclusion, 2-chloro-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 290829-24-2) represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential applications. Its synthesis and biological evaluation will continue to be areas of active research, contributing to the development of new therapeutic agents for human health.

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